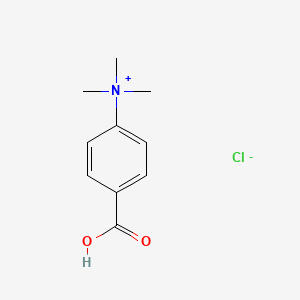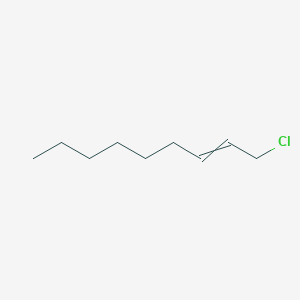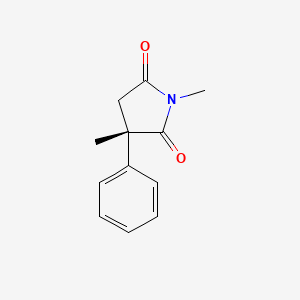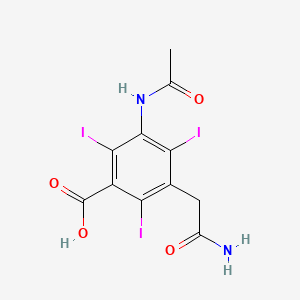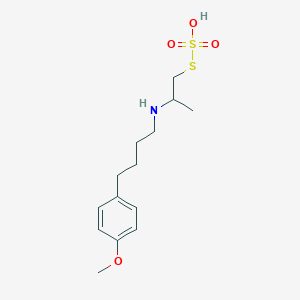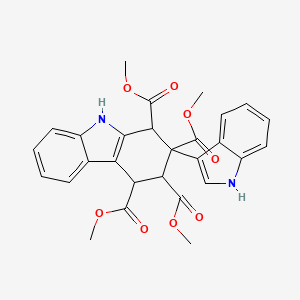![molecular formula C12H10N4 B14673156 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 39928-75-1](/img/structure/B14673156.png)
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, forming a unique bicyclic structure.
Métodos De Preparación
The synthesis of 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 4-phenoxy benzaldehyde with malononitrile to yield 2-cyano-3-(4-phenoxy)phenyl acrylonitrile. This intermediate undergoes further cyclization and amination reactions to form the desired pyrrolopyrimidine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce cell cycle arrest and apoptosis, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine include other pyrrolopyrimidines and pyridopyrimidines. These compounds share a similar bicyclic structure but differ in their substituents and specific biological activities. For instance, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is another potent derivative with significant antitubercular activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Propiedades
Número CAS |
39928-75-1 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-11-10(15-7-16-12)9(6-14-11)8-4-2-1-3-5-8/h1-7,14H,(H2,13,15,16) |
Clave InChI |
YJGJVDAVZREQFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


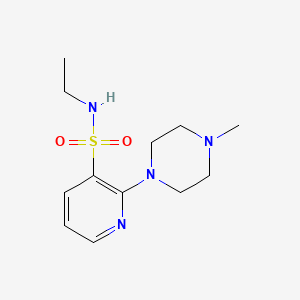

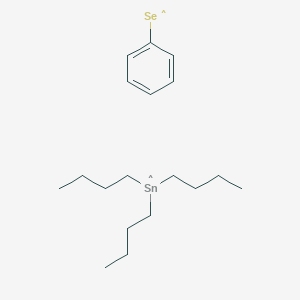
![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
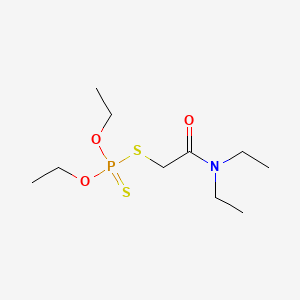
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
